3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
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Overview
Description
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[221]heptan-2-one is a complex organic compound with the molecular formula C14H22N2O2 It is a derivative of bicyclo[221]heptan-2-one, which is known for its rigid bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptan-2-one core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Dimethyl Groups: The 3,3-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Moiety: The piperazine-1-carbonyl group can be introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable carbonyl-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the piperazine moiety, making it less versatile in biological applications.
2-Norbornanone, 3,3-dimethyl-: Another derivative of bicyclo[2.2.1]heptan-2-one with different substituents.
Uniqueness
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both the rigid bicyclic structure and the flexible piperazine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3,3-dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C14H22N2O2/c1-13(2)10-3-4-14(9-10,11(13)17)12(18)16-7-5-15-6-8-16/h10,15H,3-9H2,1-2H3 |
InChI Key |
SOOJMVUQHXUCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)N3CCNCC3)C |
Origin of Product |
United States |
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